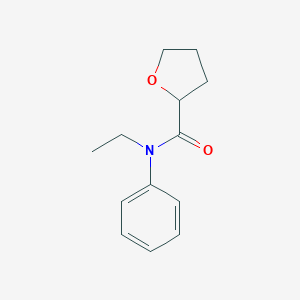

Ethyl 1-(2-methylpentanoyl)-4-piperidinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 1-(2-methylpentanoyl)-4-piperidinecarboxylate, commonly known as MEP or 4'-Methyl-α-pyrrolidinohexiophenone, is a synthetic cathinone that belongs to the class of designer drugs. MEP is a psychoactive substance that has been found to have stimulant effects on the central nervous system. In recent years, MEP has gained popularity among recreational drug users and has been associated with several adverse health effects.

Mechanism of Action

MEP acts as a stimulant by increasing the levels of dopamine and norepinephrine in the brain. Dopamine is a neurotransmitter that is involved in the reward system of the brain, while norepinephrine is involved in the fight-or-flight response. By increasing the levels of these neurotransmitters, MEP can produce feelings of euphoria, increased energy, and heightened alertness.

Biochemical and Physiological Effects:

The use of MEP has been associated with several adverse health effects, including tachycardia, hypertension, hyperthermia, and seizures. Long-term use of MEP has also been linked to neurotoxicity and cognitive impairment. Additionally, MEP has been found to have a high potential for abuse and dependence, making it a significant public health concern.

Advantages and Limitations for Lab Experiments

MEP has several advantages for use in lab experiments, including its potency and selectivity for dopamine and norepinephrine transporters. However, its potential for abuse and dependence, as well as its adverse health effects, limit its usefulness in certain types of experiments.

Future Directions

Future research on MEP should focus on its effects on the serotonin system and its potential for neurotoxicity. Additionally, studies should investigate the potential for MEP to be used as a therapeutic agent for conditions such as attention deficit hyperactivity disorder (ADHD) and depression. Finally, research should be conducted to develop safer and more effective alternatives to MEP for use in scientific research.

Synthesis Methods

MEP can be synthesized through various methods, including the reductive amination of 4'-Methylpropiophenone with piperidine and ethylamine. Another method involves the reaction of 4'-Methylpropiophenone with hydroxylamine hydrochloride and sodium acetate, followed by the reduction of the intermediate product with sodium borohydride.

Scientific Research Applications

MEP has been used extensively in scientific research to study its effects on the central nervous system. Studies have shown that MEP acts as a potent dopamine reuptake inhibitor and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. MEP has also been found to have binding affinity for the serotonin transporter, although its effects on this system are less well understood.

properties

Molecular Formula |

C14H25NO3 |

|---|---|

Molecular Weight |

255.35 g/mol |

IUPAC Name |

ethyl 1-(2-methylpentanoyl)piperidine-4-carboxylate |

InChI |

InChI=1S/C14H25NO3/c1-4-6-11(3)13(16)15-9-7-12(8-10-15)14(17)18-5-2/h11-12H,4-10H2,1-3H3 |

InChI Key |

IYPJCSVTIDTPDA-UHFFFAOYSA-N |

SMILES |

CCCC(C)C(=O)N1CCC(CC1)C(=O)OCC |

Canonical SMILES |

CCCC(C)C(=O)N1CCC(CC1)C(=O)OCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B261812.png)

![Ethyl 1-[(3-fluorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261819.png)

![2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B261820.png)

![Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261822.png)

![N-[3-(4-morpholinyl)propyl]-2-propylpentanamide](/img/structure/B261828.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-difluorobenzenesulfonamide](/img/structure/B261830.png)

![2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B261846.png)